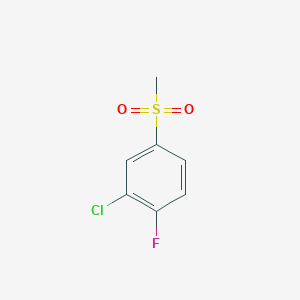

2-Chloro-1-fluoro-4-methylsulfonylbenzene

Description

General Overview of Substituted Aromatic Systems

Aromatic compounds are a cornerstone of organic chemistry, characterized by their planar, cyclic structure and a delocalized π-electron system that imparts significant stability. nih.gov The parent compound, benzene (B151609), and its derivatives undergo substitution reactions where a hydrogen atom on the aromatic ring is replaced by another functional group. aobchem.com These transformations, most commonly electrophilic aromatic substitutions, allow for the systematic modification of the aromatic core, altering its physical, chemical, and biological properties. chemicalbook.comresearchgate.net The nature and position of these substituents dictate the reactivity of the ring and are crucial for designing molecules with specific functions. aobchem.com

Significance of Halogenated and Sulfonylated Aromatic Scaffolds

The introduction of halogen atoms and sulfonyl groups onto an aromatic ring creates scaffolds of significant interest in synthetic and medicinal chemistry. Halogens, particularly fluorine and chlorine, can profoundly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. beilstein-journals.orgresearchgate.net The inclusion of fluorine is a common strategy in drug design to enhance potency and pharmacokinetic profiles. beilstein-journals.org

The sulfone group (-SO2R) is a stable, electron-withdrawing moiety that is a key structural feature in numerous pharmaceuticals. chemistryviews.org Its presence can increase the polarity of a molecule and provide hydrogen bond accepting capabilities, which are critical for molecular recognition and biological activity. nih.gov Aryl sulfones are recognized as versatile intermediates in organic synthesis, valued for their chemical robustness and the reactivity they confer upon the aromatic ring. scbt.comlibretexts.org

Research Trajectories for Multifunctional Benzene Derivatives

Current chemical research is increasingly focused on the synthesis of highly functionalized, multifunctional benzene derivatives. scbt.com The strategic placement of diverse functional groups—such as halogens, sulfonyl groups, and others—on a single benzene ring allows for the fine-tuning of molecular properties for specific applications. chemicalbook.com Research is driven by the demand for novel compounds in drug discovery, the development of advanced agrochemicals, and the creation of high-performance materials like polymers and electronics. libretexts.orgbldpharm.com Innovations in synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and C-H functionalization, are enabling the construction of unprecedented molecular architectures with enhanced efficiency and precision. libretexts.org The trajectory is toward creating complex, purpose-built molecules where each substituent plays a defined role in the final product's function.

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-1-fluoro-4-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO2S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJUXXQFUEROZHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20612624 | |

| Record name | 2-Chloro-1-fluoro-4-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847148-17-8 | |

| Record name | 2-Chloro-1-fluoro-4-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Conclusion

2-Chloro-1-fluoro-4-methylsulfonylbenzene stands as a significant, highly functionalized intermediate in the field of organic synthesis. It embodies the principles of modern molecular design, where multiple functional groups are strategically placed on an aromatic scaffold to impart specific reactivity and properties. As a member of the halogenated aryl sulfone class, its importance is tied to the broader and ongoing quest for novel and effective molecules in medicine and agriculture. The continued availability of such specialized building blocks is essential for driving innovation and enabling the synthesis of next-generation chemical entities.

Computational and Theoretical Investigations of 2 Chloro 1 Fluoro 4 Methylsulfonylbenzene

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern chemistry, providing a theoretical basis for predicting molecular properties. Methods range from the computationally efficient semi-empirical techniques to the highly accurate but demanding ab initio and Density Functional Theory approaches.

Density Functional Theory (DFT) has become one of the most popular methods for quantum chemical calculations due to its favorable balance of accuracy and computational cost. DFT calculations are used to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. From this optimized structure, various properties can be investigated.

For 2-chloro-1-fluoro-4-methylsulfonylbenzene, a DFT study, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide detailed information on bond lengths, bond angles, and dihedral angles. These geometric parameters are influenced by the electronic effects of the substituents on the benzene (B151609) ring: the electronegative chloro and fluoro atoms and the strongly electron-withdrawing methylsulfonyl group.

Furthermore, DFT is employed to calculate global reactivity descriptors, which help in understanding the chemical behavior of the molecule. These descriptors are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of the molecule's reactivity.

| Parameter | Description | Typical Application for this compound |

|---|---|---|

| Optimized Molecular Geometry | The lowest-energy arrangement of atoms, providing bond lengths, bond angles, and dihedral angles. | Predicts the 3D structure and steric effects of the chloro, fluoro, and methylsulfonyl groups. |

| Vibrational Frequencies | Calculated frequencies corresponding to infrared (IR) and Raman spectra, used to characterize molecular bonds and functional groups. | Aids in the experimental identification of the compound and confirms the presence of functional groups like S=O and C-Cl bonds. |

| Global Reactivity Descriptors | Parameters such as chemical hardness (η), softness (S), and electronegativity (χ) that quantify the overall reactivity of the molecule. | Provides insight into the molecule's stability and its propensity to participate in chemical reactions. |

Beyond DFT, other computational methods offer different advantages. Ab initio and semi-empirical methods represent two distinct approaches to solving the electronic structure of molecules.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), calculate molecular properties from first principles, without using experimental data for parametrization. They are systematically improvable by using larger basis sets and including electron correlation, leading to very accurate results. However, their high computational cost often limits their application to smaller molecules.

Semi-Empirical Methods: In contrast, semi-empirical methods (like AM1, PM3, and MNDO) are based on the Hartree-Fock formalism but introduce approximations and use parameters derived from experimental data to simplify the calculations. This makes them significantly faster than ab initio methods, allowing for the study of much larger molecular systems. The trade-off is a potential decrease in accuracy, especially if the molecule being studied is very different from those used to parameterize the method.

| Method Type | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Ab Initio (e.g., Hartree-Fock) | Derived from first principles without empirical parameters. | High accuracy, systematically improvable. | Computationally expensive, generally limited to smaller molecules. |

| Semi-Empirical (e.g., AM1, PM3) | Uses approximations and parameters from experimental data to simplify calculations. | Much faster than ab initio, suitable for large molecules. | Accuracy depends on the quality of the parametrization. |

Electronic Structure Analysis

The electronic structure of a molecule dictates its stability, reactivity, and physical properties. Computational analyses provide a detailed picture of how electrons are distributed within the molecule and which sites are most likely to engage in chemical reactions.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more polarizable and more reactive.

| Parameter | Symbol | Significance in Chemical Reactivity | Calculated Value for this compound |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the ability to donate an electron. Higher energy indicates a better electron donor. | Specific values for this compound are not available in the provided search results. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. | Specific values for this compound are not available in the provided search results. |

| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Indicates kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. | Specific values for this compound are not available in the provided search results. |

Natural Bond Orbital (NBO) analysis is a powerful tool for studying bonding and electronic interactions within a molecule. It transforms the delocalized molecular orbitals obtained from a quantum calculation into a localized picture of Lewis-like bonds and lone pairs. This provides an intuitive chemical understanding of the electronic structure.

A key feature of NBO analysis is its ability to quantify intramolecular and intermolecular charge transfer interactions. This is achieved by examining the interactions between filled "donor" NBOs (such as a chemical bond or a lone pair) and empty "acceptor" NBOs (typically antibonding orbitals). The stabilization energy (E(2)) associated with these donor-acceptor interactions provides a measure of their significance. These interactions, often described as hyperconjugation, are crucial for understanding molecular stability and the electronic effects of substituents. For this compound, NBO analysis would reveal how the lone pairs on the fluorine, chlorine, and oxygen atoms interact with the antibonding orbitals of the benzene ring.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It plots the electrostatic potential onto the molecule's electron density surface, providing a color-coded guide to the charge distribution.

The color scheme is standard:

Red: Indicates regions of most negative electrostatic potential, which are electron-rich. These sites are attractive to electrophiles.

Blue: Indicates regions of most positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack.

Green: Represents areas with a neutral or near-zero potential.

For this compound, the MEP map would be expected to show significant negative potential (red) around the highly electronegative oxygen atoms of the sulfonyl group and, to a lesser extent, the fluorine and chlorine atoms. Conversely, regions of positive potential (blue) would likely be found on the hydrogen atoms and potentially on the carbon atom attached to the sulfonyl group, indicating these as sites for nucleophilic interaction. The MEP map provides a robust prediction of how the molecule will interact with other reagents.

Reactivity Descriptors and Global Reactivity Parameters

In the computational assessment of this compound, reactivity descriptors and global reactivity parameters are crucial for predicting its chemical behavior. These descriptors, derived from conceptual density functional theory (DFT), provide insight into the molecule's stability and reactivity. Key parameters include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Electronegativity (χ) represents a molecule's ability to attract electrons. It is the negative of the chemical potential. A higher electronegativity value indicates a greater capacity to attract electrons. For aromatic compounds, the presence of electron-withdrawing groups, such as the chloro, fluoro, and methylsulfonyl groups in the target molecule, is expected to result in a higher electronegativity.

Chemical Hardness (η) quantifies the resistance of a molecule to changes in its electron distribution. It is a measure of the molecule's stability; a larger value for chemical hardness suggests greater stability and lower reactivity. Conversely, a smaller value for chemical hardness indicates higher reactivity. The hardness is calculated based on the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The Electrophilicity Index (ω) is a global reactivity descriptor that measures the energy stabilization of a system when it acquires an additional electronic charge from the environment. A high electrophilicity index suggests that the molecule is a strong electrophile. This parameter is particularly relevant for predicting how a molecule will interact with nucleophiles.

Below is an illustrative table of how these reactivity descriptors might be presented for a series of related compounds, based on computational studies.

| Compound | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

| Benzene | 3.45 | 6.90 | 0.86 |

| Chlorobenzene | 3.78 | 6.55 | 1.09 |

| Fluorobenzene | 3.82 | 6.70 | 1.09 |

| Methylsulfonylbenzene | 4.20 | 5.80 | 1.52 |

| This compound | Estimated >4.20 | Estimated <5.80 | Estimated >1.52 |

Note: The values for this compound are hypothetical estimates for illustrative purposes, based on the expected electronic effects of the substituents.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Halogenated and Sulfonylated Aromatics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity or a particular property. For halogenated and sulfonylated aromatics, QSAR models are instrumental in predicting their environmental fate, toxicity, and potential as pharmaceutical agents.

The development of a robust QSAR model begins with the selection of a dataset of compounds with known activities or properties. For halogenated and sulfonylated aromatics, this often involves compiling data on their toxicity to various organisms or their receptor binding affinities. nih.gov The next critical step is the calculation of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules.

Commonly used molecular descriptors in QSAR studies of halogenated and sulfonylated aromatics include:

Constitutional Descriptors: These describe the basic molecular composition and connectivity, such as molecular weight and the number of specific atom types (e.g., halogens, sulfur).

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Quantum-Chemical Descriptors: These are calculated using computational quantum chemistry methods and provide information about the electronic properties of the molecule. ucsb.edu Examples include the energies of the HOMO and LUMO, dipole moment, and atomic charges. nih.gov For halogenated compounds, descriptors related to polarizability are also significant. researchgate.net

Hydrophobicity Descriptors: The octanol-water partition coefficient (logP) is a crucial descriptor for predicting the environmental partitioning and bioavailability of these compounds. nih.gov

A variety of statistical methods are employed to build the QSAR model, with multiple linear regression (MLR) being a common choice. nih.gov In MLR, a linear equation is developed that correlates the biological activity with a combination of the most relevant molecular descriptors. For instance, a QSAR study on the anticancer activity of sulfur-containing sulfonamide derivatives identified mass, polarizability, electronegativity, and van der Waals volume as key predictors. nih.gov

The general form of a multilinear QSAR model is:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where D₁, D₂, ..., Dₙ are the molecular descriptors and c₁, c₂, ..., cₙ are their regression coefficients.

| Descriptor Type | Examples | Relevance to Halogenated and Sulfonylated Aromatics |

| Constitutional | Molecular Weight, Number of Halogen Atoms | Basic properties influencing transport and distribution. |

| Topological | Wiener Index, Randić Index | Describes molecular size and shape, affecting receptor interactions. |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Electronegativity | Relates to chemical reactivity and intermolecular interactions. ucsb.edunih.gov |

| Hydrophobicity | logP | Crucial for predicting bioavailability and environmental fate. nih.gov |

The validation of a QSAR model is essential to ensure its reliability and predictive capability. nih.gov A statistically robust model should not only fit the training data well but also accurately predict the activity of new, untested compounds. nih.gov Validation is typically performed through internal and external validation techniques. derpharmachemica.com

Internal validation assesses the stability and robustness of the model using the initial training set of data. Common methods include:

Leave-One-Out (LOO) Cross-Validation: In this method, one compound is removed from the training set, and the model is refit with the remaining compounds. The activity of the removed compound is then predicted. This process is repeated for each compound in the training set. The cross-validated correlation coefficient (Q²) is a key statistic, with a value greater than 0.5 generally considered indicative of a good model.

y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. If the original model has a significantly higher correlation coefficient than the randomized models, it suggests that the original correlation is not due to chance.

External validation evaluates the model's ability to predict the activity of an external test set of compounds that were not used in the model development. uniroma1.it Key statistical parameters for external validation include:

Coefficient of Determination (R²): This measures the goodness of fit of the model to the training data.

Predictive R² (R²pred): This is calculated for the external test set and provides a measure of the model's predictive power. A higher R²pred value indicates better predictive ability.

A well-validated QSAR model for halogenated and sulfonylated aromatics can be a powerful tool for screening large chemical libraries, prioritizing compounds for experimental testing, and assessing the environmental risks of pollutants. nih.gov The ultimate goal is to develop models with high predictive power that can reliably guide decision-making in drug discovery and environmental science. ljmu.ac.uk

| Validation Method | Key Statistical Parameter | Description |

| Internal Validation | ||

| Leave-One-Out Cross-Validation | Q² (Cross-validated R²) | Measures the internal stability and robustness of the model. |

| y-Randomization | R² of randomized models | Ensures the model is not a result of a chance correlation. |

| External Validation | ||

| Test Set Prediction | R²pred (Predictive R²) | Evaluates the model's ability to predict the activity of new compounds. |

Applications of 2 Chloro 1 Fluoro 4 Methylsulfonylbenzene in Organic Synthesis

Role as a Versatile Synthetic Intermediate in Organic Transformations

2-Chloro-1-fluoro-4-methylsulfonylbenzene is a valuable intermediate in organic synthesis due to its unique structural features. The benzene (B151609) ring is substituted with three key functional groups—a chloro group, a fluoro group, and a methylsulfonyl group—each contributing to the molecule's reactivity and versatility. The strong electron-withdrawing nature of both the fluorine atom and the methylsulfonyl group significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. libretexts.orgmasterorganicchemistry.comyoutube.com This activation facilitates the displacement of the chloro and fluoro substituents by a wide range of nucleophiles.

The presence of two different halogen atoms, chlorine and fluorine, allows for selective and sequential transformations. The carbon-chlorine bond is generally more reactive towards certain nucleophiles and in palladium-catalyzed cross-coupling reactions compared to the more robust carbon-fluorine bond. This differential reactivity enables chemists to perform site-selective modifications, introducing one functional group at the position of the chlorine atom while leaving the fluorine atom intact for subsequent reactions, or vice versa, depending on the reaction conditions.

The methylsulfonyl group not only serves as a powerful activating group but can also be a site for further chemical modification, although it is generally stable under many reaction conditions. The versatility of this compound is evident in its potential to undergo a variety of organic transformations, including but not limited to:

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring makes it highly susceptible to attack by nucleophiles such as amines, alcohols, thiols, and carbanions. libretexts.orglibretexts.org This allows for the introduction of a wide array of functional groups.

Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituent can readily participate in various palladium-catalyzed reactions, including Suzuki-Miyaura, Stille, Buchwald-Hartwig amination, and Sonogashira couplings, to form new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.orgsigmaaldrich.com

Metal-Halogen Exchange: The chloro group can be exchanged with a metal, such as lithium or magnesium, to generate an organometallic species that can then react with various electrophiles.

These transformations underscore the role of this compound as a multifaceted building block in the synthesis of more complex molecules.

Interactive Data Table: Potential Organic Transformations of this compound

| Reaction Type | Reagent/Catalyst | Potential Product |

| Nucleophilic Aromatic Substitution | Amine (e.g., R-NH₂) | 2-(Alkylamino)-1-fluoro-4-methylsulfonylbenzene |

| Suzuki-Miyaura Coupling | Arylboronic acid / Pd catalyst | 2-Aryl-1-fluoro-4-methylsulfonylbenzene |

| Buchwald-Hartwig Amination | Amine / Pd catalyst | 2-(Arylamino)-1-fluoro-4-methylsulfonylbenzene |

| Sonogashira Coupling | Alkyne / Pd catalyst | 2-Alkynyl-1-fluoro-4-methylsulfonylbenzene |

Precursor for Advanced Organic Building Blocks

The strategic placement of the chloro, fluoro, and methylsulfonyl groups on the benzene ring makes this compound an excellent precursor for the synthesis of more elaborate and functionalized organic building blocks. bldpharm.com By selectively reacting at the chloro and fluoro positions, a diverse range of disubstituted and trisubstituted benzene derivatives can be prepared. These advanced building blocks can then be utilized in the synthesis of pharmaceuticals, agrochemicals, and materials with desired properties.

For instance, a nucleophilic aromatic substitution at the chloro position with a suitable nucleophile, followed by a palladium-catalyzed cross-coupling reaction at the fluoro position (which is generally less reactive and may require more forcing conditions), allows for the controlled, stepwise introduction of two different substituents. This sequential functionalization is a powerful strategy for creating complex and asymmetric molecules.

Furthermore, the methylsulfonyl group can influence the physicochemical properties of the resulting molecules, such as their solubility, lipophilicity, and metabolic stability, which are critical considerations in drug design and the development of bioactive compounds. beilstein-journals.org The ability to generate a library of derivatives from this single precursor makes it a valuable tool for medicinal and materials chemistry research.

Utilization in the Construction of Complex Molecular Architectures and Scaffolds

The reactivity profile of this compound lends itself to the construction of complex molecular architectures and novel heterocyclic scaffolds. The sequential and site-selective introduction of various functionalities allows for the assembly of intricate three-dimensional structures.

For example, the introduction of a functional group containing a reactive handle via nucleophilic substitution of the chlorine atom can be followed by an intramolecular cyclization reaction, leading to the formation of a heterocyclic ring system. The remaining fluorine atom can then be used as a point of attachment for further elaboration of the molecular scaffold. This approach is particularly useful in the synthesis of novel drug candidates and functional materials where the precise spatial arrangement of atoms is crucial for their activity.

The ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions makes this compound a key starting material for the synthesis of poly-functionalized aromatic systems. These systems can serve as core scaffolds for the development of new ligands for catalysis, organic light-emitting diodes (OLEDs), and other advanced materials. The robust nature of the methylsulfonyl group ensures its compatibility with a wide range of reaction conditions, further enhancing its utility in multi-step synthetic sequences.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 2 Chloro 1 Fluoro 4 Methylsulfonylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 2-Chloro-1-fluoro-4-methylsulfonylbenzene by mapping the chemical environments of its hydrogen (¹H NMR), carbon (¹³C NMR), and fluorine (¹⁹F NMR) nuclei.

In ¹H NMR, the aromatic protons would exhibit distinct signals. Due to the substitution pattern on the benzene (B151609) ring, three aromatic protons are present in unique chemical environments. Their chemical shifts and coupling patterns (splitting) would be influenced by the adjacent chloro, fluoro, and methylsulfonyl groups. The methyl protons of the sulfonyl group would appear as a sharp singlet, typically in the upfield region of the aromatic signals.

¹³C NMR spectroscopy provides information on the carbon skeleton. For fluorinated organic compounds, proton-decoupled ¹³C spectra can be complex due to strong one-bond and long-range fluorine-carbon couplings (¹JCF, ²JCF, ³JCF, etc.), which cause splitting of the carbon signals. magritek.com A standard proton-decoupled spectrum would show distinct signals for each of the seven carbon atoms in the molecule. The carbon directly attached to the fluorine atom would appear as a doublet with a large coupling constant. The signals for the other ring carbons would also show smaller couplings to fluorine. The methyl carbon of the sulfonyl group would appear as a singlet.

| Nucleus | Expected Chemical Shift Range (δ, ppm) | Expected Multiplicity & Coupling |

|---|---|---|

| Aromatic Protons (3H) | 7.5 - 8.5 | Doublets, Doublet of doublets |

| Methyl Protons (-SO₂CH₃) | 3.0 - 3.5 | Singlet |

| Aromatic Carbons (6C) | 110 - 150 | Singlets, Doublets (due to C-F coupling) |

| Methyl Carbon (-SO₂CH₃) | 40 - 50 | Singlet |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. In electron ionization (EI) mass spectrometry, this compound would produce a molecular ion (M⁺) peak.

Given the molecular formula C₇H₆ClFO₂S, the nominal molecular weight is 208. The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). This results in two peaks: an M⁺ peak at m/z 208 and an M+2 peak at m/z 210, with the M+2 peak having about one-third the intensity of the M⁺ peak. This isotopic signature is a clear indicator of the presence of a single chlorine atom.

The molecular ion is energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk The analysis of these fragments provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of small, stable neutral molecules or radicals.

Expected Fragmentation Pathways:

Loss of the methyl group: [M - CH₃]⁺

Loss of the sulfonyl group: [M - SO₂CH₃]⁺

Cleavage of the C-S bond: leading to fragments corresponding to the chlorofluorophenyl moiety and the methylsulfonyl moiety.

| m/z Value | Proposed Fragment Ion | Notes |

|---|---|---|

| 208 / 210 | [C₇H₆ClFO₂S]⁺ | Molecular ion (M⁺) and M+2 isotope peak |

| 193 / 195 | [C₆H₃ClFO₂S]⁺ | Loss of methyl radical (•CH₃) |

| 129 / 131 | [C₆H₃ClF]⁺ | Loss of methylsulfonyl radical (•SO₂CH₃) |

| 79 | [SO₂CH₃]⁺ | Methylsulfonyl cation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features. openstax.orgpressbooks.pub

Key expected absorptions include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1400-1600 cm⁻¹ region.

Sulfonyl group (S=O) stretching: Two strong, characteristic bands for asymmetric and symmetric stretching, usually located in the 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹ regions, respectively.

C-S stretching: A weaker absorption in the 600-800 cm⁻¹ range.

C-Cl stretching: A strong band typically in the 1000-1100 cm⁻¹ region for aryl chlorides.

C-F stretching: A strong absorption in the 1100-1300 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within the molecule, particularly those involving conjugated π-electron systems. libretexts.org The benzene ring in this compound constitutes a chromophore that absorbs UV light. The presence of substituents like the chloro, fluoro, and methylsulfonyl groups can shift the absorption maxima (λmax) and affect the molar absorptivity (ε). The spectrum is expected to show absorptions characteristic of π → π* transitions within the aromatic ring. youtube.com

| Spectroscopy | Expected Absorption | Associated Functional Group / Transition |

|---|---|---|

| IR | ~3100-3000 cm⁻¹ | Aromatic C-H Stretch |

| IR | ~1600-1450 cm⁻¹ | Aromatic C=C Stretch |

| IR | ~1350-1300 cm⁻¹ and ~1160-1140 cm⁻¹ | Asymmetric and Symmetric S=O Stretch |

| IR | ~1100-1000 cm⁻¹ | C-Cl Stretch |

| UV-Vis | ~200-280 nm | Aromatic π → π* Transition |

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

X-ray crystallography is the most powerful technique for determining the exact three-dimensional arrangement of atoms in a solid-state crystalline sample. By diffracting a beam of X-rays off a single crystal of this compound, one can obtain a precise electron density map of the molecule.

This analysis would yield highly accurate data on:

Bond lengths: The precise distances between bonded atoms (e.g., C-C, C-S, S=O, C-Cl, C-F).

Bond angles: The angles formed by three connected atoms, defining the geometry around each atom.

Torsional angles: Describing the conformation of the methylsulfonyl group relative to the benzene ring.

Crystal packing: How individual molecules are arranged in the crystal lattice, including intermolecular interactions like dipole-dipole forces or weak hydrogen bonds.

Chromatographic Techniques (e.g., GC, HPLC) for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for verifying the purity of a sample of this compound and for separating it from reactants, byproducts, or other impurities.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. A sample is vaporized and passed through a column. The retention time—the time it takes for the compound to travel through the column—is a characteristic property under specific conditions (e.g., column type, temperature program, carrier gas flow rate). A pure sample would ideally show a single, sharp peak in the chromatogram.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for non-volatile or thermally sensitive compounds. The sample is dissolved in a solvent and pumped through a column packed with a stationary phase. Different components in the mixture interact differently with the stationary phase and are separated. A detector records the elution of the compound, and a pure sample will result in a single peak at a specific retention time. HPLC is frequently used for purity assessment, often with a UV detector set to a wavelength where the compound absorbs strongly. Commercial suppliers often use HPLC to certify the purity of this chemical. bldpharm.com

Green Chemistry Approaches in the Synthesis and Transformation of Halogenated Aryl Sulfones

Adherence to Green Chemistry Principles in Chemical Synthesis

The philosophy of green chemistry is articulated through twelve core principles that aim to create chemical processes that are safer for human health and the environment. semanticscholar.orgrjpn.org These principles advocate for waste prevention over treatment, maximizing the incorporation of all materials into the final product (atom economy), and designing syntheses that use and generate substances with minimal toxicity. nih.gov Further principles include the use of safer solvents and auxiliaries, designing for energy efficiency by conducting reactions at ambient temperature and pressure where possible, and utilizing renewable feedstocks. rjpn.orgnih.gov The reduction of unnecessary derivatization steps, the use of catalytic reagents over stoichiometric ones, and designing chemical products to degrade into harmless substances after use are also central tenets. semanticscholar.orgnih.gov Real-time analysis for pollution prevention and the use of inherently safer chemistry to prevent accidents complete this framework. nih.gov In the context of synthesizing halogenated aryl sulfones, applying these principles means selecting starting materials, reagents, and reaction pathways that are less hazardous, more efficient, and produce less waste. nih.gov

Catalytic Methods for Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, favoring catalytic reagents over stoichiometric ones to reduce waste and improve reaction efficiency. nih.gov

While specific enzymatic applications for 2-Chloro-1-fluoro-4-methylsulfonylbenzene are not detailed in the provided research, the broader field of biocatalysis represents a significant green chemistry approach. Enzymes operate under mild conditions of temperature and pressure, often in aqueous media, and exhibit high selectivity (chemo-, regio-, and enantio-), which can reduce the need for protecting groups and minimize side-product formation. greenchemistry-toolkit.org The development of biocatalytic processes, such as using yeast to convert sugars into chemical intermediates, exemplifies the move toward more sustainable synthesis routes that could be adapted for precursors of complex molecules like halogenated aryl sulfones. greenchemistry-toolkit.org

Heterogeneous catalysts are particularly advantageous in green synthesis because they are easily separated from the reaction mixture, enabling their recovery and reuse, which simplifies product purification and reduces waste. organic-chemistry.orgbuecher.de In the synthesis of aryl sulfones, several innovative heterogeneous catalytic systems have been developed.

For instance, a polyaniline–graphitic carbon nitride–titanium dioxide (PANI–g-C3N4–TiO2) composite has been used as a reusable photocatalyst for the radical synthesis of aryl allyl sulfones. organic-chemistry.orgresearchgate.net This method operates under visible light at room temperature and the catalyst shows only a slight decrease in activity after multiple uses. organic-chemistry.org Another approach employs magnetic copper ferrite (B1171679) (CuFe2O4) nanoparticles as an inexpensive, non-toxic, and recyclable catalyst for coupling aryl sulfonic acid salts with various aryl halides. nanomaterchem.com This system is effective in an aqueous solvent, enhancing its environmental credentials. nanomaterchem.com

Table 1: Comparison of Heterogeneous Catalysts in Aryl Sulfone Synthesis

| Catalyst | Reaction Type | Key Advantages | Solvent |

|---|---|---|---|

| PANI–g-C3N4–TiO2 | Photocatalytic Radical Cascade | High stability, reusability, operates under visible light. organic-chemistry.org | Acetonitrile organic-chemistry.org |

| CuFe2O4 Nanoparticles | Cross-coupling | Inexpensive, non-toxic, magnetically separable, recyclable. nanomaterchem.com | Water nanomaterchem.com |

Solvent Minimization and Utilization of Alternative Reaction Media (e.g., Ionic Liquids, Aqueous Solutions, Solventless Reactions)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Green chemistry encourages making auxiliary substances like solvents unnecessary or innocuous. nih.gov Significant efforts have been made to replace volatile organic compounds (VOCs) with greener alternatives in the synthesis of aryl sulfones.

Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BmimBF4), have been successfully used as reusable reaction media for the alkylation of sodium arenesulfinates. researchgate.net Deep eutectic solvents (DES) offer another sustainable medium, providing a practical, metal-catalyst-free protocol that is biodegradable and low-cost. rsc.org Aqueous media have also been employed, for example, in microwave-promoted nucleophilic substitutions of alkyl halides with sodium sulfinates, offering a rapid and efficient route to sulfones. organic-chemistry.org The use of water as a solvent or additive can significantly improve the green profile of a synthesis. xynu.edu.cn

Strategies for Atom Economy and Waste Minimization

Atom economy is a core green chemistry metric that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com Synthetic methods should be designed to maximize atom economy, thereby minimizing waste. nih.govnih.gov Reactions with high atom economy are inherently more efficient and sustainable.

Addition reactions, such as the Diels-Alder reaction, are classic examples of 100% atom economy, where all reactant atoms are found in the product. nih.gov In contrast, substitution and elimination reactions often generate byproducts, leading to lower atom economy. For the synthesis of aryl sulfones, traditional methods like Friedel-Crafts-type reactions often require stoichiometric amounts of Lewis acids, generating significant waste. nih.gov

Modern approaches aim to improve this. For example, transition metal-catalyzed cross-coupling reactions can offer higher atom economy compared to classical methods. nih.gov The ideal synthesis would involve simply combining building blocks with any other necessary reactants used only in catalytic amounts. nih.gov Careful selection of starting materials and catalytic systems is crucial for improving the atom economy in the synthesis of compounds like this compound.

Table 2: Atom Economy of Different Reaction Types

| Reaction Type | General Atom Economy | Reason | Example |

|---|---|---|---|

| Addition | High (often 100%) | All reactant atoms are incorporated into the product. jocpr.comnih.gov | Diels-Alder Reaction nih.gov |

| Rearrangement | High (often 100%) | Atoms are rearranged within the molecule without loss. jocpr.com | Claisen Rearrangement |

| Substitution | Lower | A leaving group is displaced, becoming a byproduct. | Williamson Ether Synthesis |

Electrochemical Synthesis Methods for Environmentally Benign Transformations

Electrochemical synthesis is emerging as a powerful green chemistry tool. By using electric current as a "reagent," it can replace stoichiometric chemical oxidants or reductants, leading to milder reaction conditions and a significant reduction in waste. researchgate.netresearchgate.net This approach offers an environmentally benign pathway for various chemical transformations.

In the context of sulfone synthesis, electrochemistry provides a promising alternative to traditional methods. nih.gov For example, β-ketosulfones can be synthesized via the electrochemical sulfination of alkynes or aryl methyl ketones with sodium sulfinates under mild conditions. organic-chemistry.orgresearchgate.net Another method describes the electrochemical sulfonylation of organoboronic acids with sodium arylsulfinate salts at room temperature without the need for catalysts or additives. organic-chemistry.org These electrosynthesis methods are environmentally friendly, avoid harsh reagents, and represent a practical and sustainable approach to constructing the sulfone functional group present in this compound. researchgate.netorganic-chemistry.org

Process Intensification through Microfluidic and Flow Chemistry Techniques

The transition from traditional batch processing to continuous flow manufacturing, particularly utilizing microreactors, represents a significant leap forward in the green synthesis of halogenated aryl sulfones like this compound. This process intensification is driven by the inherent advantages of microfluidic and flow chemistry, which include superior heat and mass transfer, precise control over reaction parameters, enhanced safety, and the potential for automation and seamless integration of multiple reaction steps. nih.govmdpi.com

The synthesis of this compound and related halogenated aryl sulfones typically involves nucleophilic aromatic substitution (SNAr) reactions or the oxidation of corresponding thioethers. In a continuous flow setup, the precise control over temperature, pressure, and residence time allows for the optimization of these reactions to maximize yield and minimize the formation of byproducts. nih.gov The high surface-area-to-volume ratio in microreactors facilitates rapid heat dissipation, which is crucial for managing highly exothermic reactions often encountered in the synthesis of these compounds. mdpi.comresearchgate.net

Detailed Research Findings:

Recent studies have demonstrated the successful application of flow chemistry to key transformations relevant to the synthesis of halogenated aryl sulfones. For instance, the continuous flow synthesis of functionalized benzenesulfonyl fluorides has been achieved with extremely short residence times, showcasing the potential for rapid production. nih.gov In one such study, an aryllithium intermediate was effectively utilized in a flow system to produce a variety of functionalized sulfonyl fluorides in high yields. nih.gov

Furthermore, the continuous production of aryl sulfonyl chlorides, important precursors to aryl sulfones, has been successfully demonstrated using a system of continuous stirred-tank reactors (CSTRs). mdpi.com This automated process not only improved the space-time yield compared to batch processes but also enhanced safety in handling corrosive reagents like chlorosulfonic acid. mdpi.com Although a direct continuous flow synthesis of this compound is not extensively detailed in the current literature, the principles and methodologies applied to structurally similar compounds provide a clear roadmap for its development.

The synthesis of aryl sulfones via the reaction of sulfonyl hydrazines with diaryliodonium salts has also been shown to be efficient in a metal-free coupling process, which is amenable to scaling up and could be adapted for a continuous flow system. rsc.org

Below are interactive data tables summarizing typical reaction parameters and outcomes for the synthesis of related aryl sulfones and their precursors in continuous flow systems, illustrating the potential for the synthesis of this compound.

Table 1: Continuous Flow Synthesis of Functionalized Sulfonyl Fluorides

| Entry | Substrate | Reagent | Residence Time (s) | Temperature (°C) | Yield (%) |

| 1 | 1,3-Dibromobenzene | n-BuLi, SO2F2 | 0.016 | -18 | 85 |

| 2 | 1-Bromo-3,5-difluorobenzene | n-BuLi, SO2F2 | 0.016 | -18 | 94 |

| 3 | 1-Bromo-2-fluorobenzene | n-BuLi, SO2F2 | 0.016 | -18 | 78 |

Data adapted from studies on ultrafast flow synthesis of o-functionalized benzenesulfonyl fluorides. nih.gov

Table 2: Comparison of Batch vs. Continuous Flow for Aryl Sulfonyl Chloride Synthesis

| Parameter | Optimized Batch Process | Continuous Flow Process |

| Productivity | 65 g in 6.5 h | 500 g in 12 h |

| Heated Reagent Volume | 1x | 2x |

| Space-Time Yield (g mL⁻¹ h⁻¹) | 0.072 | 0.139 |

Data adapted from a study on the scalable production of aryl sulfonyl chlorides. mdpi.com

Environmental Fate and Degradation Pathways of Halogenated Aryl Sulfones

Atmospheric Transformation Processes

Once released into the atmosphere, halogenated aryl sulfones are subject to various transformation processes that determine their atmospheric lifetime and the nature of their secondary pollutants.

The primary degradation pathway for most organic compounds in the troposphere is through reaction with photochemically generated radicals, most notably the hydroxyl radical (OH·). hydrogenlink.com The hydroxyl radical is a powerful oxidizing agent that can initiate the degradation of otherwise stable molecules. hydrogenlink.com The reaction with halogenated aryl sulfones can proceed via two main mechanisms:

OH Radical Addition to the Aromatic Ring: The OH radical can add to the electron-rich aromatic ring, forming a hydroxycyclohexadienyl-type radical. This intermediate is unstable and can subsequently react with atmospheric oxygen (O₂) to undergo further reactions, potentially leading to ring cleavage. hydrogenlink.comnih.gov The presence of electron-withdrawing substituents, such as chlorine, fluorine, and the methylsulfonyl group, deactivates the aromatic ring, which can slow the rate of this reaction compared to unsubstituted benzene (B151609).

Hydrogen Abstraction: The OH radical can abstract a hydrogen atom from the methyl group of the methylsulfonyl moiety. nih.gov This reaction forms water and an organosulfur radical, which will rapidly react with O₂ to form a peroxy radical, initiating a cascade of oxidation reactions.

In the absence of experimental data, computational models, particularly Quantitative Structure-Activity Relationships (QSARs), are invaluable tools for estimating the atmospheric persistence of compounds like 2-Chloro-1-fluoro-4-methylsulfonylbenzene. nih.gov These models predict the rate constant for the reaction with hydroxyl radicals (kOH) based on the molecule's structural and electronic properties. nih.govbohrium.com

The atmospheric lifetime (τ) is then calculated using the kOH value and the average atmospheric concentration of OH radicals. Key molecular descriptors used in these models often include quantum chemical parameters that describe the molecule's electronic characteristics. nih.gov

| Descriptor Category | Specific Descriptors | Influence on Reactivity with OH· |

| Quantum-Chemical | EHOMO (Energy of Highest Occupied Molecular Orbital) | Higher values (less negative) generally correlate with increased reactivity (easier to oxidize). |

| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Lower values correlate with increased reactivity toward electrophilic radicals. nih.gov | |

| HOMO-LUMO Gap | A smaller energy gap often indicates higher reactivity. nih.gov | |

| Constitutional | Molecular Weight | Can influence diffusion and collision frequency but is less directly correlated with intrinsic reactivity. |

| Topological | Connectivity Indices | Describe the branching and arrangement of atoms, which can sterically hinder or promote radical attack. |

This interactive table is based on general principles of QSAR modeling for atmospheric degradation. nih.gov

By analyzing the electronic structure, these models can also predict the most likely sites of OH radical attack, thereby forecasting the initial degradation products formed in the atmosphere.

Biotransformation and Biodegradation Studies

The persistence of halogenated aryl sulfones in soil and water is largely dependent on their susceptibility to microbial degradation. The combination of a halogenated aromatic ring and a sulfone group presents significant challenges for microbial catabolism.

Microorganisms have evolved diverse strategies to metabolize halogenated aromatic compounds. The initial attack on the aromatic ring is typically initiated by oxygenase enzymes. eurochlor.orgnih.gov For a compound like this compound, several microbial strategies could be employed:

Dioxygenase Attack: Aerobic bacteria can utilize dioxygenases to incorporate both atoms of O₂ into the aromatic ring, forming a substituted cis-dihydrodiol. This intermediate is then dehydrogenated to form a catechol derivative (e.g., a chloro-fluoro-methylsulfonyl-catechol). nih.gov

Dehalogenation: The removal of halogen atoms can occur either before or after the aromatic ring is cleaved. Some microbes may first remove the chlorine or fluorine atom, a process that can be energetically difficult, especially for the highly stable C-F bond. nih.gov

Ring Cleavage: Once a catechol intermediate is formed, specialized catechol dioxygenase enzymes cleave the aromatic ring. This can occur via ortho or meta cleavage pathways, leading to aliphatic intermediates that can be funneled into central metabolic pathways like the tricarboxylic acid cycle. eurochlor.orgnih.gov

A significant challenge in the aerobic biodegradation of chlorinated compounds is the potential for the metabolic process itself to generate reactive oxygen species (ROS), which induces oxidative stress on the microorganisms. nih.gov

Specific enzymes are responsible for catalyzing the key steps in the degradation of halogenated aromatics. The breakdown of a complex molecule like this compound would require a consortium of enzymes with different specificities. researchgate.net

| Enzyme Class | Catalytic Function | Relevance to Halogenated Aryl Sulfones |

| Aromatic Dioxygenases | Incorporation of O₂ into the aromatic ring to form cis-dihydrodiols. | The crucial first step to destabilize the aromatic system. nih.gov |

| Dehydrogenases | Oxidation of cis-dihydrodiols to catechols. | Prepares the molecule for ring cleavage. nih.gov |

| Dehalogenases | Cleavage of carbon-halogen bonds (C-Cl, C-F). | Can be hydrolytic, reductive, or oxygenolytic. Essential for detoxification and mineralization. eurochlor.orgnih.govacs.org |

| Catechol Dioxygenases | Cleavage of the aromatic ring of catechol intermediates. | Opens the ring structure, leading to aliphatic products. nih.gov |

| Desulfonation Enzymes | Cleavage of carbon-sulfur bonds. | While the C-SO₂-C bond is very stable, some bacteria possess enzymes capable of C-S bond cleavage, although this is less common than dehalogenation. rsc.org |

This interactive table summarizes key enzyme classes involved in the degradation of related compounds. eurochlor.orgnih.govnih.govacs.org

Fluoroacetate dehalogenases, for example, are known to cleave C-F bonds through a nucleophilic substitution (SN2) mechanism. nih.govacs.org Similarly, various monooxygenases can initiate an oxygenolytic attack that results in an unstable intermediate, which then spontaneously eliminates a halide ion. eurochlor.org

Theoretical Approaches to Environmental Behavior and Fate Prediction

Predicting the complete environmental pathway of a chemical requires integrating its behavior across all environmental compartments (air, water, soil, biota). Theoretical models, especially QSARs, are essential for this purpose, providing estimates of key environmental parameters based on molecular structure. aftonchemical.comecetoc.org

For this compound, these models can predict:

Partitioning Behavior: The octanol-water partition coefficient (Kow) and soil organic carbon-water (B12546825) partition coefficient (Koc) are predicted to determine if the compound will preferentially reside in water or adsorb to soil, sediment, and biota.

Bioaccumulation Potential: The bioaccumulation factor (BAF) can be estimated from Kow to assess the likelihood of the compound accumulating in organisms.

These predictive models are crucial for regulatory agencies to screen new and existing chemicals for properties of concern, such as persistence, bioaccumulation, and toxicity (PBT), allowing for prioritization and risk assessment. aftonchemical.comrsc.orgnih.gov The combination of descriptors from different categories (e.g., constitutional, topological, quantum-chemical) generally improves the predictive power of QSAR models for complex environmental endpoints. nih.govbohrium.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-1-fluoro-4-methylsulfonylbenzene, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sulfonation and halogenation steps. For example, related sulfonyl compounds are synthesized starting from benzenesulfonyl chloride derivatives, with fluorination and chlorination achieved via electrophilic substitution or nucleophilic displacement . Optimization parameters include:

- Temperature : Controlled heating (e.g., 60–100°C) to avoid side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency.

- Catalysts : Lewis acids like FeCl₃ or AlCl₃ improve halogenation yields .

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹⁹F and ¹H NMR to confirm substituent positions (e.g., fluorine at position 1, methylsulfonyl at position 4) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., theoretical C₇H₅ClFO₂S = 206.6 g/mol) .

- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for structurally related halogenated benzene derivatives .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .

- Storage : Store in airtight containers at <25°C, away from oxidizing agents .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The methylsulfonyl group at position 4 creates steric hindrance, reducing accessibility for Pd-catalyzed coupling reactions.

- Electronic Effects : The electron-withdrawing nature of -SO₂CH₃ and halogens (Cl, F) directs electrophilic attacks to specific positions. Computational studies (DFT) can predict regioselectivity .

- Experimental Validation : Use Suzuki-Miyaura coupling with aryl boronic acids to test reactivity, monitoring yields via HPLC .

Q. How can computational chemistry methods be applied to predict the reactivity or stability of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to assess stability under thermal stress .

- Molecular Dynamics (MD) : Simulate interactions in solvent environments to optimize reaction conditions .

- Software Tools : Gaussian or ORCA for energy minimization; VMD for visualization .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) for halogenated benzene derivatives like this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.